molecular formula C10H7NO2S B1437740 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde CAS No. 885278-87-5

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Cat. No.: B1437740
CAS No.: 885278-87-5
M. Wt: 205.23 g/mol
InChI Key: HAXXZLBEEWCVAX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is an organic compound belonging to the class of thiazoles. It has the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a hydroxyphenyl group and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with thioamide derivatives under specific conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde
  • 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde
  • 2-(4-Chlorophenyl)thiazole-4-carbaldehyde

Uniqueness

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is unique due to the presence of the hydroxy group on the phenyl ring, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXZLBEEWCVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674291
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-87-5
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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